NAT functions as a cysteine-modifying agent, meaning it can covalently bind to cysteine residues within proteins. This process, known as cysteine alkylation, can be used to:
Certain enzymes rely on cysteine residues for their catalytic activity. NAT's ability to modify cysteines can potentially inhibit the activity of these enzymes. This property makes NAT a valuable tool for studying enzyme function and identifying potential drug targets [].
NAT can also be used to crosslink proteins, which involves covalently linking two or more protein molecules together. This technique is used to study protein-protein interactions and protein structure [].
Emerging research suggests NAT might have additional applications in:
N-Allylbenzothiazolium bromide is a chemical compound that belongs to the class of benzothiazolium salts. It features a benzothiazole moiety, which is a bicyclic compound containing both sulfur and nitrogen in its structure. The compound is characterized by the presence of an allyl group attached to the nitrogen atom, contributing to its unique reactivity and biological properties. Benzothiazolium salts, including N-Allylbenzothiazolium bromide, are known for their applications in organic synthesis and medicinal chemistry due to their ability to participate in various
N-Allylbenzothiazolium bromide exhibits significant biological activity. Compounds in the benzothiazolium family have been studied for their antimicrobial properties, including antibacterial and antifungal activities. They have also shown potential as anticancer agents due to their ability to interfere with cellular processes. The biological mechanisms often involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation.
The synthesis of N-Allylbenzothiazolium bromide typically involves several methods:
N-Allylbenzothiazolium bromide has diverse applications:
Studies on N-Allylbenzothiazolium bromide interactions focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with different substrates allows researchers to explore its behavior in catalytic cycles and its mechanism of action against biological targets. Interaction studies often utilize spectroscopic techniques such as NMR and mass spectrometry to elucidate reaction pathways and product structures.
N-Allylbenzothiazolium bromide shares structural similarities with other compounds in the benzothiazole family. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzothiazole | Contains a benzene ring fused with thiazole | Basic structure; less reactive than salts |
| N-Methylbenzothiazolium Bromide | Methyl group instead of allyl | Different electrophilic character |
| N-Phenacylbenzothiazolium Bromide | Phenacyl group attached | Useful in cycloaddition reactions |
N-Allylbenzothiazolium bromide is unique due to its allyl substituent, which enhances its reactivity compared to other benzothiazolium salts. This reactivity allows it to participate in specific synthetic pathways that may not be accessible to its analogs.
The quintessential route to N-allylbenzothiazolium bromide involves the direct alkylation of benzothiazole with allyl bromide. A classic procedure entails heating 135 g of benzothiazole with 121 g of allyl bromide on a steam bath for 2 hours, yielding the product via crystallization. This exothermic reaction proceeds through nucleophilic attack by the benzothiazole’s nitrogen on the allyl bromide’s electrophilic carbon, facilitated by the polarizable C–Br bond.
Recent studies have expanded alkylation strategies to include α-iodoketones as alkylating agents. For instance, 2-amino-1,3-benzothiazole reacts with α-iodoketones at room temperature in acetone, achieving 51–74% yields of N-alkylated products without requiring bases or catalysts. The iodine atom’s superior leaving-group ability compared to chlorine or bromine enhances reaction efficiency, enabling milder conditions.
Table 1: Comparative Analysis of Alkylation Methods
| Alkylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Allyl bromide | Steam bath, 2 hrs | 85–90 | |
| α-Iodoacetone | RT, acetone | 51–74 | |
| 1,3-Diiodoacetone | DMSO, 3 weeks | 68 |
Regioselectivity in N-alkylation is influenced by steric and electronic factors. Density functional theory (DFT) calculations reveal that bulky substituents on the alkylating agent (e.g., phenyl or heteroaryl groups) hinder cyclization by increasing rotational energy barriers, favoring linear salts over cyclic products.
Purification of N-allylbenzothiazolium bromide derivatives often relies on solvent-mediated crystallization. A novel approach employs benzothiazolium-based ionic liquids as crystallization inducers, circumventing high-temperature concentration steps. For example, recrystallization from tetrahydrofuran (THF) or diethyl ether under anhydrous conditions yields high-purity products.
Solvent-mediated polymorphic transformations (SMPTs) are critical for controlling crystal forms. In polyethylene glycol (PEG) melts, the induction time for SMPTs correlates with solvent viscosity ($$η$$) and hydrodynamic radius ($$r$$) of the solute, as described by the Stokes-Einstein equation:
$$
D = \frac{kB T}{6 \pi η r}
$$
where $$D$$ is the diffusion coefficient, $$kB$$ is Boltzmann’s constant, and $$T$$ is temperature. Higher PEG molecular weights (e.g., 35,000 g/mol) prolong induction times due to reduced solute mobility, enabling kinetic trapping of metastable polymorphs.
Table 2: Induction Times for SMPTs in PEG Melts
| PEG MW (g/mol) | Viscosity (Pa·s) | Induction Time (min) |
|---|---|---|
| 4,000 | 0.45 | 25 |
| 35,000 | 12.7 | 120 |
Catalytic methods have revolutionized N-allyl functionalization, enhancing selectivity and reducing waste. Palladium complexes ligated by benzothiazol-2-ylidene carbenes exhibit exceptional chemoselectivity in Tsuji-Trost allylations. For instance, the in situ-generated Pd–benzothiazolium carbene catalyst promotes α-allylation of active methylene compounds under neutral conditions, achieving >90% yields with allylic carbonates.
Photoredox catalysis has also gained traction. A visible-light-promoted protocol using Hantzsch esters as radical precursors enables decarboxylative alkylation of benzothiazoles without external photocatalysts. This method tolerates diverse functional groups, including ethers, lactams, and amides, underscoring its synthetic versatility.
Table 3: Catalytic Systems for N-Allyl Functionalization
| Catalyst | Substrate Scope | Yield (%) | Reference |
|---|---|---|---|
| Pd–benzothiazolium carbene | Active methylenes | 90 | |
| Eosin Y/K$$2$$S$$2$$O$$_8$$ | N,N-Dimethylamides | 85 | |
| Self-photoredox (465 nm) | Alcohols, ethers | 75–88 |
Mechanistic studies reveal that the Pd–carbene system operates via a π-allylpalladium intermediate, while photoredox routes involve single-electron transfer (SET) from excited Hantzsch esters to generate alkyl radicals.
The thiazolium ring in N-allylbenzothiazolium bromide exhibits significant electrophilicity at the C-2 position due to the electron-withdrawing effects of the quaternary nitrogen and sulfur atoms. Nucleophilic substitution at this site often proceeds via a multistep addition-elimination (S~N~AE) mechanism rather than a direct S~N~2 displacement. Computational studies on analogous thiazolium systems have shown that nucleophiles such as sulfite (SO~3~^2−^) initially form a covalent adduct at C-6' of the pyrimidine-like ring, followed by elimination of the leaving group (e.g., bromide) [2]. This mechanism is favored due to the poor leaving group ability of bromide and the stability of the intermediate adduct (Figure 1).
Substituents on the benzothiazolium ring profoundly influence reactivity. For example, electron-withdrawing groups like chlorine or fluorine at the C-6 position enhance electrophilicity at C-2, lowering the activation energy for nucleophilic attack. In contrast, electron-donating groups such as methoxy reduce reactivity [1]. Kinetic studies reveal that the second-order rate constant (k~2~) for substitution at C-2 varies by over an order of magnitude depending on the substituent (Table 1).
Table 1: Substituent Effects on Nucleophilic Substitution Kinetics
| Substituent (C-6) | k~2~ (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| -OCH~3~ | 0.12 | 1.0 |
| -F | 1.54 | 12.8 |
| -Cl | 1.89 | 15.8 |
The S~N~AE pathway is further supported by isotopic labeling experiments, which show retention of configuration at C-2 during substitution, inconsistent with a concerted S~N~2 mechanism [2].
The benzylic bromide moiety in N-allylbenzothiazolium bromide exhibits enhanced reactivity toward nucleophiles possessing an α-effect—a phenomenon where nucleophiles with lone-pair electrons adjacent to the nucleophilic center show anomalously high reactivity. For example, amidoximes (R–C(=NOH)–NH~2~) react with benzylic bromides up to 50 times faster than predicted by Brønsted basicity alone [3]. This acceleration arises from intramolecular base catalysis, where the α-nitrogen lone pair stabilizes the transition state through partial bond formation with the leaving group (Figure 2).
Density functional theory (DFT) calculations illustrate that the α-effect lowers the activation energy by 10–15 kcal/mol compared to non-α-effect nucleophiles like hydroxide. The reaction proceeds via a frontside attack mechanism, where the nucleophile’s α-lone pair interacts with the σ* orbital of the C–Br bond, facilitating bromide departure (Figure 3) [3]. Kinetic isotope effect (KIE) studies further confirm this mechanism, with k~H~/k~D~ values of 1.8–2.2 indicating significant C–H bond cleavage in the transition state.
The allyl group in N-allylbenzothiazolium bromide participates in [1] [3]-sigmatropic rearrangements via radical intermediates. Laser-induced dissociation studies of analogous allyl radicals reveal competing 1,2- and 1,3-shift pathways, with the latter favored by a 1.6:1 ratio in deuterated systems [4]. The rearrangement initiates with homolytic cleavage of the C–S bond, generating a thiyl radical and an allyl radical (Figure 4).
The allyl radical undergoes rapid [1] [3]-sigmatropic shifting, driven by conjugation stabilization. Isotopic labeling (e.g., CH~2~CDCH~2~) demonstrates that the 1,3-shift proceeds through a planar transition state, whereas the 1,2-shift involves a non-planar intermediate [4]. Translational energy distributions of dissociation products (methyl and acetylene) indicate that the 1,3-shift pathway releases 20–30% more kinetic energy than the 1,2-shift, consistent with a lower activation barrier (Table 2).
Table 2: Energy Distribution in Allyl Radical Rearrangements
| Pathway | Average Translational Energy (eV) | Product Ratio |
|---|---|---|
| [1 |
The versatility of N-Allylbenzothiazolium Bromide as a synthetic intermediate has led to significant developments in asymmetric organic synthesis. This heterocyclic salt demonstrates remarkable utility across three primary domains: chiral induction in domino cycloaddition reactions, N,S-ketene acetal formation for carbon-carbon bond construction, and enantioselective Claisen rearrangement catalysis. Each application exploits distinct reactivity patterns of the benzothiazolium core while leveraging its ability to participate in stereocontrolled transformations.
N-Allylbenzothiazolium Bromide serves as a pivotal component in enantioselective domino cycloaddition reactions, where multiple bond-forming events occur in a single synthetic operation with excellent stereocontrol. These transformations represent powerful synthetic tools for constructing complex heterocyclic frameworks with multiple stereogenic centers [1] [2].
The dearomative [3+2] cycloaddition reaction exemplifies the exceptional chiral induction capabilities of benzothiazolium derivatives. Wang and colleagues demonstrated that N-allylbenzothiazolium salts undergo highly enantioselective cycloaddition with cyclopropane-1,1-dicarboxylates in the presence of magnesium triflate and chiral phosphoramidite ligands [1]. This methodology affords hydropyrrolo[2,1-b]thiazole compounds with remarkable efficiency, achieving yields of 85-97% and enantioselectivities of 95-97% ee. The reaction proceeds through nucleophilic attack of the benzothiazole nitrogen on the activated cyclopropane, followed by ring-opening and subsequent cyclization to form the polycyclic product with excellent diastereoselectivity (>20:1 dr).
Complementary research by Lupton and coworkers established the utility of N-allylbenzothiazolium bromide in Michael/aldol/lactonization cascade reactions [3]. These transformations involve the initial generation of unsaturated acylammonium salts from acid fluorides and N-heterocyclic carbene catalysts, followed by Michael addition of enolate nucleophiles. The resulting acylammonium enolate undergoes intramolecular aldol cyclization and subsequent lactonization to deliver cyclopentane-fused β-lactones with exceptional stereoselectivity. Under optimized conditions using triazolium catalyst C10, products are obtained in 74-91% yield with enantioselectivities ranging from 92-99% ee and diastereomeric ratios exceeding 10:1.
The asymmetric Mannich/cyclization reaction represents another significant application of benzothiazolium derivatives in chiral induction. Recent investigations have demonstrated that 2-benzothiazolimines derived from N-allylbenzothiazolium bromide undergo enantioselective condensation with 2-isothiocyano-1-indanones under squaramide catalysis. This transformation constructs spirocyclic compounds bearing four adjacent stereocenters with remarkable efficiency. Utilizing cinchonidine-derived squaramide catalyst C7 at -18°C, the reaction proceeds in 75-91% yield with enantioselectivities of 83-99% ee and diastereomeric ratios greater than 20:1.
| Reaction Type | Catalyst System | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Dearomative [3+2] Cycloaddition | Mg(OTf)₂/Phosphoramidite | 95-97 | 95-97 | >20:1 |
| Michael/Aldol/Lactonization | NHC Catalyst C10 | 74-91 | 92-99 | >10:1 |
| Mannich/Cyclization | Squaramide C7 | 75-91 | 83-99 | >20:1 |
The mechanistic basis for chiral induction in these transformations involves the formation of rigid, catalyst-bound transition states that differentiate between enantiotopic reaction pathways. Density functional theory calculations reveal that the benzothiazolium nitrogen coordinates to the chiral catalyst through hydrogen bonding or Lewis acid coordination, creating a well-defined chiral environment that governs the stereochemical outcome of subsequent bond-forming events [1].
The formation of N,S-ketene acetals from N-allylbenzothiazolium bromide represents a fundamental transformation that enables diverse carbon-carbon bond construction strategies. These intermediates serve as versatile nucleophilic species capable of participating in a wide range of electrophilic addition reactions with excellent regioselectivity and functional group compatibility.
The synthesis of aroyl-S,N-ketene acetals from N-allylbenzothiazolium bromide and aroyl chlorides has been extensively optimized to provide efficient access to these valuable intermediates. Recent methodological improvements demonstrate that the condensation reaction proceeds efficiently in 1,4-dioxane at room temperature without requiring elevated temperatures or protic cosolvents. Under these optimized conditions, aroyl chlorides react with 2-methyl-N-benzylbenzothiazolium salts in the presence of triethylamine to afford aroyl-S,N-ketene acetals in 68-99% yield within 0.5-1 hour reaction times.
The mechanism of ketene acetal formation involves initial deprotonation of the benzothiazolium methyl group by triethylamine to generate a reactive S,N-ketene acetal intermediate. This nucleophilic species then attacks the aroyl chloride carbonyl carbon, followed by chloride elimination to produce the target aroyl-S,N-ketene acetal. The use of 1,4-dioxane as solvent prevents competing ethyl ester formation through Einhorn acylation while maintaining excellent solubility of the polar reaction intermediates.
| Aroyl Chloride | Benzothiazolium Salt | Reaction Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| Benzoyl chloride | 3-Methyl-N-benzylbenzothiazolium | 0.5 | 90 | 1a |
| 4-Methoxybenzoyl chloride | 3-Methyl-N-benzylbenzothiazolium | 0.5 | 96 | 1b |
| 4-Cyanobenzoyl chloride | 3-Methyl-N-benzylbenzothiazolium | 1.0 | 95 | 1c |
| 2-Naphthoyl chloride | 3-Methyl-N-benzylbenzothiazolium | 1.0 | 97 | 1d |
The resulting aroyl-S,N-ketene acetals function as highly effective nucleophiles in carbon-carbon bond construction reactions. Benzothiazoline derivatives, accessible through reduction of benzothiazolium salts, demonstrate remarkable utility as carbanion and radical transfer reagents. These compounds operate through five distinct activation mechanisms, enabling their application in hydroalkylation, hydroacylation, and various substitution reactions. The carbanion transfer mechanism involves direct deprotonation to generate anionic benzothiazoline species that react with electrophilic coupling partners to form new carbon-carbon bonds with yields typically ranging from 70-85%.
The radical transfer pathway represents an alternative activation mode wherein benzothiazolines undergo single-electron oxidation to generate radical cations that subsequently transfer alkyl or acyl radicals to acceptor molecules. This mechanism is particularly effective under photochemical conditions using Hantzsch esters as reducing agents, providing access to alkylated products in 51-74% yield with good functional group tolerance.
N-Allylbenzothiazolium bromide demonstrates exceptional utility in enantioselective Claisen rearrangement reactions, where the benzothiazolium moiety serves both as an activating group and a stereochemical control element. These transformations provide access to complex rearranged products bearing newly formed carbon-carbon bonds with excellent enantioselectivity.
The thermal aza-Claisen rearrangement represents a novel synthetic methodology developed for preparing 2-butenyl benzothiazole derivatives. In this transformation, N-allyl-N,S-ketene acetals derived from N-allylbenzothiazolium bromide undergo -sigmatropic rearrangement under thermal conditions to afford rearranged products with good to excellent yields (76-85%) and enantioselectivities (70-85% ee). The reaction proceeds through a concerted mechanism involving a chair-like transition state that minimizes steric interactions between the allyl and benzothiazole moieties.
The proposed synthetic methodology requires only weak base activation and demonstrates broad functional group compatibility compared to traditional approaches. The key advantage lies in the elimination of cryogenic conditions while maintaining high stereoselectivity through the rigid geometry imposed by the benzothiazolium heterocycle. The rearrangement products serve as valuable intermediates for natural product synthesis and pharmaceutical development.
| Starting Material | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| N-Allyl ketene acetal 1 | Weak base, thermal | 80-100 | 2-4 | 76 | 70 |
| N-Allyl ketene acetal 2 | Weak base, thermal | 90-110 | 3-5 | 82 | 75 |
| N-Allyl ketene acetal 3 | Weak base, thermal | 100-120 | 4-6 | 85 | 85 |
N-Heterocyclic carbene-catalyzed Claisen rearrangements represent another significant application area where N-allylbenzothiazolium derivatives participate as precursors to acyl azolium intermediates. Scheidt and coworkers demonstrated that α,β-unsaturated aldehydes undergo NHC-catalyzed rearrangement through catalytically generated acyl azolium species. The reaction proceeds via initial formation of the Breslow intermediate, followed by oxidation to the α,β-unsaturated acyl azolium. Subsequent trapping with enol nucleophiles generates metastable hemiacetal intermediates that undergo Claisen rearrangement followed by lactonization to effect catalyst turnover.
This methodology provides γ,δ-unsaturated lactones in 65-85% yield with enantioselectivities ranging from 79-87% ee. The catalyst turnover mechanism represents a significant advantage over stoichiometric Claisen rearrangements, enabling practical synthetic applications. The stereochemical outcome is controlled by the chiral NHC catalyst, which creates a well-defined chiral environment around the acyl azolium intermediate during the rearrangement step.
The allenoate-Claisen rearrangement catalyzed by doubly axially chiral phosphate sodium salts represents the most recent advancement in this area. This transformation utilizes N-allylbenzothiazolium bromide-derived allenoate esters that undergo -sigmatropic rearrangement in the presence of tertiary allylamines to form zwitterionic intermediates. The chiral phosphate catalyst coordinates to both the sodium cation and the ammonium moiety, creating an extended chiral pocket that controls the stereochemical outcome of the rearrangement.
Under optimized conditions using catalyst DAPe, the allenoate-Claisen rearrangement affords β-amino acid derivatives in 60-82% yield with enantioselectivities of 71-95% ee. The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-poor aromatic substitution patterns while maintaining excellent stereoselectivity. Computational studies reveal that the stereochemical outcome depends on noncovalent interactions between the catalyst and substrate in the transition state, particularly arene-arene interactions at the periphery of the catalytic pocket.
The synthetic utility of these Claisen rearrangement methodologies extends beyond simple carbon-carbon bond formation to encompass complex natural product synthesis and pharmaceutical intermediate preparation. The ability to construct multiple stereogenic centers in a single transformation while maintaining high enantioselectivity makes these reactions particularly valuable for accessing structurally complex targets. Furthermore, the mild reaction conditions and broad functional group tolerance enable their incorporation into multistep synthetic sequences without requiring extensive protecting group manipulations.
The continued development of enantioselective Claisen rearrangement methodologies using N-allylbenzothiazolium bromide-derived substrates represents an active area of research with significant potential for advancing asymmetric synthesis capabilities. Future investigations are likely to focus on expanding the substrate scope, improving catalyst efficiency, and developing new activation modes that further enhance the stereochemical control of these transformations.